molecular formula C8H13NO B8632696 2,2-Dimethyl-6-oxohexanenitrile CAS No. 1075243-57-0

2,2-Dimethyl-6-oxohexanenitrile

Cat. No.: B8632696
CAS No.: 1075243-57-0
M. Wt: 139.19 g/mol
InChI Key: CVFKOSIAQANSEY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-oxohexanenitrile is a strategic nitrile-containing synthon designed for advanced organic synthesis and medicinal chemistry research. The integration of a nitrile group with a ketone functionality in a single molecular framework offers researchers a versatile handle for constructing complex heterocycles and exploring structure-activity relationships. In drug discovery, the nitrile moiety is a privileged pharmacophore known to enhance binding affinity and metabolic stability. It can act as a key hydrogen bond acceptor, interacting with serine or arginine residues in enzyme active sites, or serve as a bioisostere for carbonyl, hydroxyl, and halogen groups to optimize ligand-target interactions . The linear geometry and minimal steric footprint of the nitrile group allow it to access and occupy constrained binding pockets that are inaccessible to bulkier substituents, making it invaluable in the design of potent enzyme inhibitors such as kinase and aromatase targets . Furthermore, the 6-oxohexanenitrile structure provides a flexible scaffold that can be functionalized for use in cyclocondensation reactions to access pharmacologically relevant six-membered heterocyclic systems, which are core structures in numerous active pharmaceutical ingredients . This compound is intended for research applications in lead compound optimization and probe development, providing a critical tool for chemists aiming to improve the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

Properties

CAS No.

1075243-57-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2,2-dimethyl-6-oxohexanenitrile

InChI

InChI=1S/C8H13NO/c1-8(2,7-9)5-3-4-6-10/h6H,3-5H2,1-2H3

InChI Key

CVFKOSIAQANSEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Effects

(a) 6-Aminohexanenitrile (C₆H₁₂N₂)
  • Structure: Linear hexanenitrile with an amino (-NH₂) group at position 6 .
  • Key Differences: The amino group introduces polarity and hydrogen-bonding capability, increasing solubility in polar solvents compared to the oxo group in 2,2-Dimethyl-6-oxohexanenitrile. Reactivity diverges significantly: the amino group facilitates nucleophilic substitution or condensation reactions, whereas the oxo group enables keto-enol tautomerism or Grignard additions.
  • Molecular Weight : 112.17 g/mol (lighter due to fewer carbons and absence of methyl groups) .
(b) 4-(2-Oxocyclohexyl)butanenitrile (C₁₀H₁₅NO)
  • Structure : Butanenitrile linked to a 2-oxocyclohexyl ring .
  • Key Differences :
    • The cyclic oxo group imposes steric constraints and ring strain, reducing conformational flexibility compared to the linear this compound.
    • Cyclohexyl ketones are prone to ring-opening reactions under acidic conditions, whereas linear ketones like 6-oxohexanenitrile derivatives may undergo aldol condensations.
(c) 2-Chloro-6-methylbenzonitrile (C₈H₆ClN)
  • Structure : Aromatic nitrile with chloro (-Cl) and methyl (-CH₃) groups at positions 2 and 6, respectively .
  • Key Differences :
    • The aromatic ring enhances stability and resonance effects, contrasting with the aliphatic chain of this compound.
    • Chlorine’s electronegativity directs electrophilic substitution reactions on the benzene ring, unlike the aliphatic ketone’s reactivity.

Oxo Group Position and Chain Length

(a) Ethyl 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoate (C₁₆H₁₆F₆O₃)
  • Structure: Ethyl ester with a 6-oxohexanoate chain and electron-withdrawing trifluoromethyl groups .
  • Key Differences :
    • The ester group (-COOEt) increases hydrophobicity compared to nitriles.
    • Trifluoromethyl groups enhance metabolic stability in pharmaceutical contexts, whereas 2,2-dimethyl substituents in the target compound may improve steric hindrance.
(b) 3-(2,6-Dioxocyclohexyl)propanenitrile (C₉H₁₁NO₂)
  • Structure : Propanenitrile attached to a 2,6-dioxocyclohexane ring .
  • The shorter chain (three carbons vs. six in the target compound) limits applications in long-chain polymer synthesis.

Data Table: Comparative Analysis of Key Compounds

Compound Name Formula Molecular Weight (g/mol) Key Features Reactivity Insights
This compound C₈H₁₃NO 139.20* Aliphatic nitrile with ketone and methyl Keto-enol tautomerism; steric hindrance
6-Aminohexanenitrile C₆H₁₂N₂ 112.17 Polar amino group at C6 Nucleophilic substitutions
4-(2-Oxocyclohexyl)butanenitrile C₁₀H₁₅NO 165.23* Cyclic ketone; constrained geometry Ring-opening reactions
Ethyl 6-oxohexanoate derivatives C₁₆H₁₆F₆O₃ 370.29 Ester functionality; fluorinated aryl Enhanced metabolic stability

*Calculated based on inferred structures where direct data is unavailable.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 2,2-Dimethyl-6-oxohexanenitrile?

Methodological Answer:
A common approach involves esterification followed by nitrile formation . For example, starting with a keto-ester precursor (e.g., 2,2-dimethyl-6-oxohexanoate), the ester group can be converted to a nitrile via a nucleophilic substitution reaction using cyanide sources (e.g., NaCN or KCN) under anhydrous conditions . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product, with monitoring via TLC. Yield optimization may require controlled temperature (0–5°C) to minimize side reactions.

Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR : The keto group (δ ~2.1–2.5 ppm in 1^1H NMR; δ ~205–215 ppm in 13^{13}C NMR) and nitrile (δ ~120–125 ppm in 13^{13}C NMR) are diagnostic. The geminal dimethyl groups appear as a singlet (δ ~1.1–1.3 ppm, 1^1H NMR) .
  • IR : Strong absorption bands for C≡N (~2240 cm1^{-1}) and C=O (~1700 cm1^{-1}).
  • MS : Molecular ion peak ([M+^+]) at m/z 153 (C8_8H11_{11}NO), with fragmentation patterns reflecting loss of CO (m/z 125) and CH3_3 groups.

Advanced: What mechanistic insights are critical for studying the reactivity of this compound in nucleophilic additions?

Methodological Answer:
The electron-withdrawing nitrile and keto groups activate the α-carbon for nucleophilic attack. Kinetic studies (e.g., using Grignard reagents or hydride donors) can elucidate steric effects from the dimethyl groups. Density Functional Theory (DFT) simulations help model transition states and regioselectivity, particularly for competing reaction pathways at the α- vs. γ-positions .

Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

Methodological Answer:
Discrepancies often arise from purity issues or polymorphism . To resolve:

  • Validate purity via HPLC (>98%) and DSC (to detect polymorphs).
  • Replicate experiments under controlled conditions (e.g., solvent-free crystallization vs. solvent-mediated methods) .
  • Compare computational predictions (e.g., COSMO-RS for solubility) with empirical data to identify outliers .

Advanced: What computational strategies are effective for predicting the bioactivity or environmental fate of this compound?

Methodological Answer:

  • QSAR models : Train using datasets of structurally similar nitriles to predict toxicity or biodegradability.
  • Molecular docking : Screen against enzyme targets (e.g., cytochrome P450) to assess metabolic pathways.
  • MD simulations : Study solvent interactions (e.g., water/octanol partitioning) to estimate environmental persistence .

Advanced: How do solvent effects influence the compound’s stability in catalytic hydrogenation or hydrolysis reactions?

Methodological Answer:

  • Hydrogenation : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) may protonate the nitrile, reducing reactivity.
  • Hydrolysis : Acidic conditions (H2_2SO4_4, H2_2O) convert the nitrile to a carboxylic acid, but competing keto-group hydration requires pH control (pH 3–4) .

Advanced: What methodologies are suitable for resolving enantiomeric impurities in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases.
  • Kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during derivatization .

Advanced: How can degradation pathways (e.g., photolysis, hydrolysis) be systematically analyzed for this compound?

Methodological Answer:

  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in a photoreactor; monitor degradation products via LC-MS.
  • Hydrolysis : Conduct accelerated aging studies (e.g., 40°C, 75% RH) and analyze intermediates using 1^1H NMR and IR .

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